4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C12H8FN3O3S and its molecular weight is 293.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
Fluorinated compounds are frequently investigated for their pharmacological properties. For example, "4-Fluoromethylphenidate," a derivative of methylphenidate, has been studied for its psychoactive effects. This compound, along with others like "18F-DCFPyL," a prostate-specific membrane antigen–targeting radiotracer, demonstrates the critical role of fluorinated derivatives in developing diagnostic and therapeutic agents (Papa et al., 2019); (Rousseau et al., 2019).
Environmental Sciences
The environmental impact and presence of fluorinated compounds, especially perfluorinated chemicals (PFCs), have been extensively studied. These studies focus on the detection, distribution, and human exposure to PFCs in various environments. For instance, research has shown widespread chronic exposure to organophosphorus and pyrethroid pesticides in children, highlighting the environmental presence and potential health impacts of such compounds (Babina et al., 2012).
Material Science
Fluorinated compounds also find applications in material science, particularly in developing surface coatings and treatments that impart unique properties, such as hydrophobicity or durability, to materials. The study of emissions from outdoor textiles treated with fluorotelomer alcohols (FTOHs) is one such example where the indoor air quality and potential human exposure to these compounds were assessed (Schlummer et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is tyrosine-containing peptides or proteins . These targets play a crucial role in various biological processes, including signal transduction, cell division, and growth.
Mode of Action
The compound interacts with its targets through a process known as specific ligation . This interaction results in the formation of a complex between the compound and the tyrosine-containing peptides or proteins, which can lead to changes in the function or activity of these targets .
Pharmacokinetics
The compound’s interaction with tyrosine-containing peptides or proteins suggests that it may have good bioavailability .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3S/c13-8-3-5-9(6-4-8)16-11-10(2-1-7-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVAWNIURTPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)NS2(=O)=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.